molecular formula C8H9N5S B11814956 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B11814956
M. Wt: 207.26 g/mol
InChI Key: MOHLOEHAHAFQKM-UHFFFAOYSA-N
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Description

4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 3-aminopyridine with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and involves heating the mixture to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

Uniqueness

What sets 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-3-yl group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

4-amino-2-pyridin-3-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione

InChI

InChI=1S/C8H9N5S/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4,6H,(H4,9,11,12,13,14)

InChI Key

MOHLOEHAHAFQKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2NC(=S)NC(=N2)N

Origin of Product

United States

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